molecular formula C12H8N2O4 B1215831 p-Nitrophenyl picolinate CAS No. 74104-89-5

p-Nitrophenyl picolinate

Cat. No. B1215831
Key on ui cas rn: 74104-89-5
M. Wt: 244.2 g/mol
InChI Key: UFHVNJIPPMYVHJ-UHFFFAOYSA-N
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Patent
US04935491

Procedure details

4.92 g, 40 mmoles, picolinic acid and 5.84 g, 42 mmoles p-nitrophenol were suspended/dissolved in 200 ml CH2Cl2. Then 8.24 g, 40 mmoles, DCC was added in 20 ml CH2Cl2 with vigorous stirring. Stirring was continued in room temperature for 17 h. Then the mixture was filtered and the filter cake washed with 30-40 ml CH2Cl2. The raw product was first treated with 100 ml Et2O with stirring in ice-bath and filtered. Recrystallization from 250 ml iPrOH gave 6.24 g, 63% product. M.p. 154°-6° C. (dec.). M.p. (Fife and Przystas, loc. cit.) 145°-7° C. Anal. C,H,N,O.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.84 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
63%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]([OH:9])=[O:8].[CH:10]1[C:15]([N+:16]([O-:18])=[O:17])=[CH:14][CH:13]=[C:12](O)[CH:11]=1.C1CCC(N=C=NC2CCCCC2)CC1>C(Cl)Cl>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]([O:9][C:12]1[CH:11]=[CH:10][C:15]([N+:16]([O-:18])=[O:17])=[CH:14][CH:13]=1)=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC=C1)C(=O)O
Name
Quantity
5.84 g
Type
reactant
Smiles
C1=CC(=CC=C1[N+](=O)[O-])O
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCC(CC1)N=C=NC2CCCCC2
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then the mixture was filtered
WASH
Type
WASH
Details
the filter cake washed with 30-40 ml CH2Cl2
ADDITION
Type
ADDITION
Details
The raw product was first treated with 100 ml Et2O
STIRRING
Type
STIRRING
Details
with stirring in ice-bath
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Recrystallization from 250 ml iPrOH

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
N1=C(C=CC=C1)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 6.24 g
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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